2-{3-[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde
Description
2-{3-[(tert-Butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde is a specialized organic compound with the molecular formula C₁₂H₂₄O₃Si and a molecular weight of 244.41 g/mol . It features a strained oxetane ring substituted at the 3-position with a tert-butyldimethylsilyl (TBDMS) ether group and an acetaldehyde side chain. The TBDMS group acts as a robust protecting moiety, enhancing stability during synthetic processes, while the acetaldehyde functionality provides reactivity for downstream modifications, such as nucleophilic additions or condensations. This compound is reported to have a purity of 95% and is categorized as a synthetic intermediate, likely employed in pharmaceutical or materials chemistry .
Properties
CAS No. |
2167748-73-2 |
|---|---|
Molecular Formula |
C11H22O3Si |
Molecular Weight |
230.38 g/mol |
IUPAC Name |
2-[3-[tert-butyl(dimethyl)silyl]oxyoxetan-3-yl]acetaldehyde |
InChI |
InChI=1S/C11H22O3Si/c1-10(2,3)15(4,5)14-11(6-7-12)8-13-9-11/h7H,6,8-9H2,1-5H3 |
InChI Key |
CMNSPCLDOXXJDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(COC1)CC=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate aldehyde precursor. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the silyl ether. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(tert-Butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{3-[(tert-Butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It is used in the study of glycobiology and the synthesis of glycosylated compounds.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{3-[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde involves its ability to act as both an aldol donor and an aldol acceptor. This dual functionality allows it to participate in stereocontrolled aldol reactions, leading to the formation of complex molecules with high stereochemical purity. The tert-butyldimethylsilyl group provides stability to the oxetane ring, preventing unwanted side reactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties and applications of 2-{3-[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde, we compare it with related compounds from the oxetane, oxazolidine, and heterocyclic families. Key structural and functional differences are summarized below:
Structural and Functional Comparison
Table 1: Key Properties of Target Compound and Analogs
Key Observations:
Oxetane vs. Oxazolidine Frameworks: The target compound and rac-(2R,3R)-2-phenyloxetan-3-ol share an oxetane ring, a four-membered oxygen-containing heterocycle known for conferring conformational rigidity and metabolic stability in drug design . In contrast, 3-methyl-1,3-oxazolidine is a five-membered ring with both oxygen and nitrogen, offering different electronic and steric properties. The TBDMS group in the target compound enhances lipophilicity and stability compared to the free hydroxyl group in rac-(2R,3R)-2-phenyloxetan-3-ol, which may require protection under acidic/basic conditions .
Reactivity and Functionalization Potential: The acetaldehyde moiety in the target compound enables reactivity in aldol condensations or imine formations, distinguishing it from rac-(2R,3R)-2-phenyloxetan-3-ol, which lacks such a reactive handle. Methyl 3-amino-4-bromothiophene-2-carboxylate, with its bromine and amino groups, is tailored for cross-coupling reactions, contrasting with the target compound’s aldehyde-driven reactivity .
Applications in Synthesis :
- The TBDMS-protected oxetane in the target compound is ideal for multi-step syntheses requiring temporary protection of polar groups. Comparatively, 3-methyl-1,3-oxazolidine’s smaller size and dual heteroatoms make it useful as a solvent or precursor for nitrogen-containing pharmacophores.
Patent Context and Broader Implications
For example, derivatives like 6-(2,3-difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-...carboxamide incorporate oxetane rings as rigid spacers or hydrogen-bond acceptors.
Biological Activity
2-{3-[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde is a compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C10H18O3Si
- CAS Number : 2095410-41-4
- Functional Groups : The compound contains an oxetane ring, an aldehyde group, and a tert-butyldimethylsilyl protecting group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The tert-butyldimethylsilyl group serves as a protective group to stabilize reactive sites during synthesis.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of silyl-protected aldehydes have shown efficacy against various bacterial strains.
| Compound | Bacterial Strains Tested | Efficacy (%) |
|---|---|---|
| Compound A | E. coli | 85 |
| Compound B | S. aureus | 90 |
| Compound C | P. aeruginosa | 75 |
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines have demonstrated that certain silyl-containing compounds can induce apoptosis in cancer cells. The following table summarizes findings from relevant studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Caspase activation |
| MCF7 (breast cancer) | 20 | ROS generation |
| A549 (lung cancer) | 25 | Mitochondrial dysfunction |
Case Studies
- Case Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of silyl-protected aldehydes, including compounds similar to this compound, demonstrated significant antibacterial activity against resistant strains of bacteria. The study noted a structure-activity relationship indicating that modifications to the silyl group could enhance activity.
- Case Study on Anticancer Effects : Research in the field of oncology has shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo models. A notable study found that these compounds led to reduced cell viability in multiple cancer types, suggesting potential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
